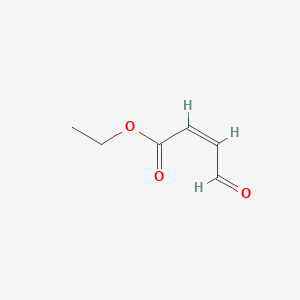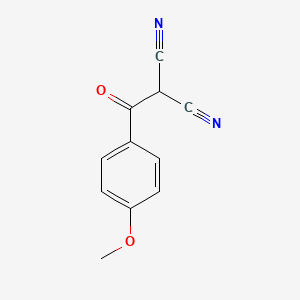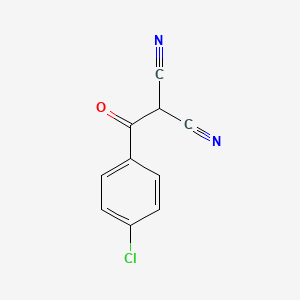
p-Chlorobenzoylmalononitrile
概要
説明
p-Chlorobenzoylmalononitrile is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that make it suitable for analytical studies, organic synthesis, and material science investigations.
準備方法
The synthesis of p-Chlorobenzoylmalononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between p-chlorobenzaldehyde and malononitrile in the presence of a base such as diethylamine . The reaction conditions include using ethyl acetate as a solvent and maintaining a temperature of around 60°C for optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high purity and yield.
化学反応の分析
p-Chlorobenzoylmalononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form p-chlorobenzoic acid.
Reduction: Reduction reactions can convert it into p-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. The major products formed from these reactions include p-chlorobenzoic acid, p-chlorobenzyl alcohol, and various substituted derivatives .
科学的研究の応用
p-Chlorobenzoylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical intermediates.
Biology: It is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials science investigations.
作用機序
The mechanism by which p-Chlorobenzoylmalononitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may interact with enzymes or receptors, altering their activity and leading to measurable changes in the system being studied . The exact molecular targets and pathways can vary depending on the specific application and context of the research.
類似化合物との比較
p-Chlorobenzoylmalononitrile can be compared with other similar compounds such as:
- o-Chlorobenzoylmalononitrile
- m-Chlorobenzoylmalononitrile
- p-Chlorobenzoic acid
These compounds share structural similarities but differ in their chemical properties and reactivity. For example, o-Chlorobenzoylmalononitrile and m-Chlorobenzoylmalononitrile have the chlorine atom positioned differently on the benzene ring, which can affect their reactivity and the types of reactions they undergo . p-Chlorobenzoic acid, on the other hand, is an oxidation product of this compound and has different chemical properties and applications .
特性
IUPAC Name |
2-(4-chlorobenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXWNWJIIYHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




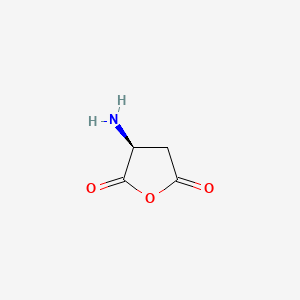
![[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid](/img/structure/B3328369.png)
![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)
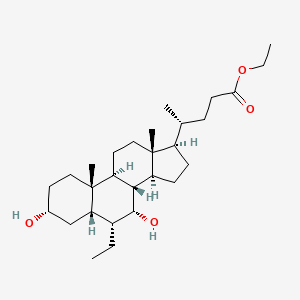
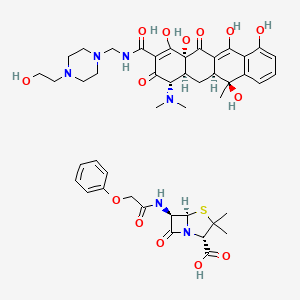
![8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328407.png)
![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)

